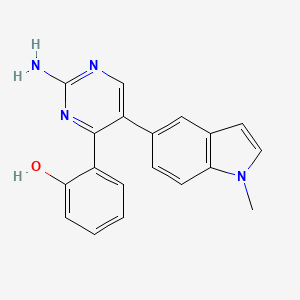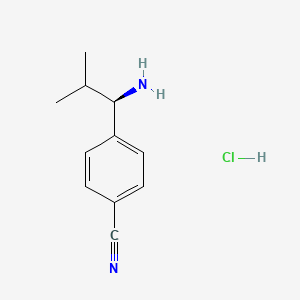
(2,6-Difluorophenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluorophenyl)phosphonic acid is a phosphonic acid derivative with the molecular formula C6H5F2O3P and a molecular weight of 194.07 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring and a phosphonic acid group. It is a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
The synthesis of (2,6-Difluorophenyl)phosphonic acid typically involves the use of phosphonodiamide intermediates. One common method starts with the nucleophilic bis(dialkylamino)chlorophosphine, which reacts with the appropriate fluorinated aromatic compound. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
(2,6-Difluorophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The phosphonic acid group can undergo hydrolysis, leading to the formation of phosphonic acid derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
(2,6-Difluorophenyl)phosphonic acid has a wide range of applications in scientific research:
Organic Electronics: It is used to modify zinc oxide (ZnO) electron transport layers in solar cells, improving power conversion efficiency.
Surface Functionalization: The compound is employed in the functionalization of surfaces, which is crucial in the design of supramolecular or hybrid materials.
Synthesis of Phosphonic Acids: It serves as a key intermediate in the synthesis of various phosphonic acid derivatives used in chemistry, biology, and physics.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)phosphonic acid involves the phosphonate moiety, which can replace the phosphate fragment of organic phosphates. This moiety mimics the carboxylate group in amino- and hydroxy-acids and acts as a transition state analogue during the hydrolysis of esters. The compound’s effects are exerted through its interaction with specific molecular targets and pathways, although detailed studies on these interactions are ongoing.
Comparison with Similar Compounds
(2,6-Difluorophenyl)phosphonic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence its reactivity and properties. Similar compounds include:
Phenylphosphonic acid: Lacks fluorine atoms, resulting in different reactivity and applications.
(2,4-Difluorophenyl)phosphonic acid: Has fluorine atoms at different positions on the phenyl ring, leading to variations in chemical behavior.
(3,5-Difluorophenyl)phosphonic acid: Another isomer with distinct properties due to the different positioning of fluorine atoms.
Properties
IUPAC Name |
(2,6-difluorophenyl)phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2O3P/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLWBKVPYVARBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)P(=O)(O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)

![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)



